Galamustine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

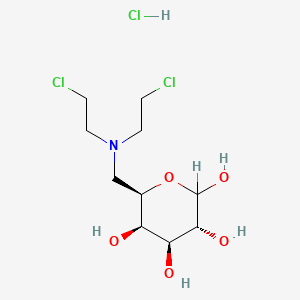

Galamustinhydrochlorid ist ein niedermolekulares Medikament, das für seine Antikrebswirkungen bekannt ist. Es ist ein DNA-Inhibitor und DNA-Alkylierungsmittel, das ursprünglich von AbbVie, Inc. entwickelt wurde. Die Verbindung hat sich als vielversprechend bei der Behandlung von Neoplasien erwiesen, obwohl ihre Entwicklung nach klinischen Studien der Phase 1 eingestellt wurde .

Herstellungsmethoden

Galamustinhydrochlorid wird durch einen mehrstufigen Prozess synthetisiert. Die sekundären Hydroxylgruppen von D-Galactopyranose werden durch vicinale Kappenbildung zu Bis(acetoniden) geschützt, wodurch 1,2:3,4-Di-O-isopropyliden-D-galactopyranose entsteht. Dieser Zwischenstoff wird dann an der 6-CH2OH-Position tosyliert und an C-6 mit Diethanolamin alkyliert. Die Hydroxyethylgruppen der resultierenden Verbindung werden chloriert, und die Acetonide werden mit verdünnter wässriger Säure abgeblockt, um 6-Bis(2-chlorethyl)amino-6-desoxy-D-galactopyranosehydrochlorid zu erzeugen .

Vorbereitungsmethoden

Galamustine hydrochloride is synthesized through a multi-step process. The secondary hydroxyl groups of D-galactopyranose are protected by vicinal capping into bis(acetonides), yielding 1,2:3,4-di-O-isopropylidene-D-galactopyranose. This intermediate is then tosylated at the 6-CH2OH position and alkylated at C-6 with diethanolamine. The hydroxyethyl groups of the resulting compound are chlorinated, and the acetonides are deblocked with dilute aqueous acid to produce 6-bis(2-chloroethyl)amino-6-deoxy-D-galactopyranose hydrochloride .

Analyse Chemischer Reaktionen

Galamustinhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins von Chlorethylgruppen nucleophile Substitutionsreaktionen eingehen.

Alkylierungsreaktionen: Als DNA-Alkylierungsmittel bildet es kovalente Bindungen mit DNA, was zu Vernetzung und Hemmung der DNA-Replikation und -Transkription führt.

Hydrolyse: Die Verbindung kann unter sauren Bedingungen hydrolysiert werden, um Schutzgruppen zu entfernen.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Tosylchlorid für die Tosylierung, Diethanolamin für die Alkylierung und verdünnte wässrige Säure für das Abblocken. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zum endgültigen Galamustinhydrochlorid-Verbindung führen .

Wissenschaftliche Forschungsanwendungen

Galamustinhydrochlorid wurde ausgiebig auf seine Antikrebswirkungen untersucht. Es hat eine Wirksamkeit bei der Hemmung des Zellwachstums und bei der Beeinflussung der Zellzykluskinetik in murinen P388-Leukämie- und CHO-Zellen gezeigt. Die Verbindung wurde mit L-Phenylalanin-Senf verglichen und zeigt ähnliche Wirkungen auf die Zellkinetik bei IC50-Dosen .

Zusätzlich zu seiner Verwendung in der Krebsforschung wurde Galamustinhydrochlorid auf sein Potenzial zur Reduzierung der Knochenmarktoxizität im Vergleich zu anderen Stickstoffmustards untersucht . Seine Fähigkeit, stabile disubstituierte Addukte mit Diethyldithiocarbaminsäure zu bilden, wurde auch unter Verwendung der Hochleistungsflüssigkeitschromatographie untersucht .

Wirkmechanismus

Galamustinhydrochlorid entfaltet seine Wirkung durch Hemmung der DNA durch Alkylierung. Es bildet kovalente Bindungen mit DNA, was zu Vernetzung und Störung der DNA-Replikation und -Transkription führt. Dieser Mechanismus führt zur Hemmung des Zellwachstums und zur Induktion des Zelltods in Krebszellen .

Wirkmechanismus

Galamustine hydrochloride exerts its effects by inhibiting DNA through alkylation. It forms covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism results in the inhibition of cell growth and induction of cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Galamustinhydrochlorid ähnelt anderen Stickstoffmustardverbindungen wie Mechlorethamin und Melphalan. Es zeigte eine geringere Knochenmarktoxizität im Vergleich zu Mechlorethamin . Die einzigartige Struktur der Verbindung, die einen Galactose-Anteil beinhaltet, unterscheidet sie von anderen Stickstoffmustards und trägt zu ihrer spezifischen biologischen Aktivität bei .

Ähnliche Verbindungen umfassen:

Mechlorethamin: Ein Stickstoffmustard mit höherer Knochenmarktoxizität.

Melphalan: Ein weiterer Stickstoffmustard, der in der Krebsbehandlung eingesetzt wird.

L-Phenylalanin-Senf: Ähnlich in seinen Auswirkungen auf die Zellkinetik.

Eigenschaften

CAS-Nummer |

107811-63-2 |

|---|---|

Molekularformel |

C10H20Cl3NO5 |

Molekulargewicht |

340.6 g/mol |

IUPAC-Name |

(3R,4S,5R,6R)-6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol;hydrochloride |

InChI |

InChI=1S/C10H19Cl2NO5.ClH/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6;/h6-10,14-17H,1-5H2;1H/t6-,7+,8+,9-,10?;/m1./s1 |

InChI-Schlüssel |

YPEQSOJVCFFDKJ-IBUKJIQJSA-N |

SMILES |

C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O.Cl |

Isomerische SMILES |

C(CCl)N(CCCl)C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O.Cl |

Kanonische SMILES |

C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O.Cl |

Verwandte CAS-Nummern |

105618-02-8 (Parent) |

Synonyme |

6-(bis(2-chloroethyl)amino)-6-deoxygalactopyranose 6-bis-(2-chloroethyl)amino-6-deoxygalactopyranose C6-galactose mustard C6-galactose mustard hydrochloride C6-GLM galactose-6-mustard |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.